5-Amino-1,1-dimethylhexyl acetate
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Overview
Description
5-Amino-1,1-dimethylhexyl acetate: is an organic compound with the molecular formula C10H21NO2 . It is a derivative of hexyl acetate, where the hexyl group is substituted with an amino group and two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,1-dimethylhexyl acetate can be achieved through several methods. One common approach involves the reaction of 5-amino-1,1-dimethylhexanol with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The reaction can be represented as follows:
5-Amino-1,1-dimethylhexanol+Acetic Anhydride→5-Amino-1,1-dimethylhexyl acetate+Acetic Acid
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1,1-dimethylhexyl acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The acetate group can be substituted with other functional groups, such as halides or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or hydroxylated derivatives.
Scientific Research Applications
Chemistry: 5-Amino-1,1-dimethylhexyl acetate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It has shown promise in modulating the activity of certain enzymes, making it a valuable tool in biochemical studies .
Medicine: The compound’s ability to interact with biological molecules has led to investigations into its potential therapeutic applications. It is being explored for its role in drug development, particularly in targeting specific enzymes and receptors involved in disease pathways .
Industry: In industrial applications, this compound is used as a precursor in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Amino-1,1-dimethylhexyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
- 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles
- 5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives
- 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles
Comparison: Compared to these similar compounds, 5-Amino-1,1-dimethylhexyl acetate is unique due to its specific structural features, such as the presence of an acetate group and the substitution pattern on the hexyl chain. These structural differences confer distinct chemical properties and reactivity, making it suitable for specific applications that other compounds may not be able to achieve .
Properties
CAS No. |
45077-13-2 |
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Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
(6-amino-2-methylheptan-2-yl) acetate |
InChI |
InChI=1S/C10H21NO2/c1-8(11)6-5-7-10(3,4)13-9(2)12/h8H,5-7,11H2,1-4H3 |
InChI Key |
DYNMECVGAALBLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)OC(=O)C)N |
Origin of Product |
United States |
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